molecular formula C8H15NO3 B13120552 O-Cyclobutyl-N-methyl-L-serine

O-Cyclobutyl-N-methyl-L-serine

Cat. No.: B13120552
M. Wt: 173.21 g/mol
InChI Key: BFRITKJPGLNNES-ZETCQYMHSA-N
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Description

O-Cyclobutyl-N-methyl-L-serine is a synthetic amino acid derivative with a unique structure that includes a cyclobutyl group attached to the serine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclobutyl-N-methyl-L-serine typically involves the protection of the serine hydroxyl group, followed by the introduction of the cyclobutyl group and subsequent deprotection. One common method involves the use of N-methylation and cyclobutylation reactions under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

O-Cyclobutyl-N-methyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

O-Cyclobutyl-N-methyl-L-serine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Cyclobutyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group can influence the compound’s binding affinity and selectivity, while the N-methyl group can affect its metabolic stability. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    L-Serine: A naturally occurring amino acid with similar structural features but lacking the cyclobutyl and N-methyl groups.

    N-Methyl-L-serine: Similar to O-Cyclobutyl-N-methyl-L-serine but without the cyclobutyl group.

    Cyclobutyl-L-serine: Contains the cyclobutyl group but lacks the N-methyl group

Uniqueness

This compound is unique due to the presence of both the cyclobutyl and N-methyl groups, which confer distinct chemical and biological properties. These structural features can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-3-cyclobutyloxy-2-(methylamino)propanoic acid

InChI

InChI=1S/C8H15NO3/c1-9-7(8(10)11)5-12-6-3-2-4-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

BFRITKJPGLNNES-ZETCQYMHSA-N

Isomeric SMILES

CN[C@@H](COC1CCC1)C(=O)O

Canonical SMILES

CNC(COC1CCC1)C(=O)O

Origin of Product

United States

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